![molecular formula C27H27N3O2S2 B2881137 2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1185133-02-1](/img/structure/B2881137.png)
2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C27H27N3O2S2 and its molecular weight is 489.65. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antibacterial Properties
A study on similar thieno[3,2-d]pyrimidine derivatives has demonstrated their potent antitumor and antibacterial activities. Specifically, certain compounds showed higher activity against liver, colon, and lung cancer cell lines compared to the standard drug doxorubicin. Additionally, these compounds exhibited high activity against both Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).
Synthesis of Novel Derivatives
Another research effort focused on the synthesis of new derivatives of thieno[3,2-d]pyrimidine and their pharmacological evaluation. The study indicated the potential for creating diverse compounds with varying biological activities (Al-Haiza, Mostafa, & El-kady, 2003).
Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase
Research into compounds structurally similar to 2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has led to the development of dual inhibitors of dihydrofolate reductase and thymidylate synthase. These inhibitors have shown significant antitumor properties, highlighting the potential of such compounds in cancer treatment (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Synthesis of Structurally Related Compounds
The synthesis of various structurally related compounds, such as 8-substituted 2,8-dihydro-2-thioxopteridin-4(3H)-ones, has been explored. These compounds display unique spectral properties and are susceptible to nucleophilic additions, indicating potential applications in chemical research (Hübsch & Pfleiderer, 1988).
Potential for Creating Anti-Inflammatory Agents
A study on thienopyrimidine derivatives, including compounds structurally similar to the one , showed promising results as anti-inflammatory agents. This research suggests potential applications in developing new anti-inflammatory drugs (Rizk, Shaaban, & El-Ashmawy, 2012).
Applications in Nonlinear Optics and Pharmacology
Research on pyrimidine derivatives, including those structurally similar to 2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one, has highlighted their potential in nonlinear optics (NLO) and pharmacological fields. These findings demonstrate the diverse applications of such compounds (Hussain et al., 2020).
properties
IUPAC Name |
6-(4-methylphenyl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-3-propylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S2/c1-3-14-30-26(32)25-22(16-23(34-25)20-10-6-18(2)7-11-20)28-27(30)33-17-19-8-12-21(13-9-19)29-15-4-5-24(29)31/h6-13,16H,3-5,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWFECFZHOTHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(S2)C3=CC=C(C=C3)C)N=C1SCC4=CC=C(C=C4)N5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-propyl-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2881055.png)
![ethyl 1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2881057.png)
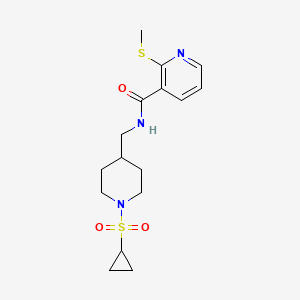
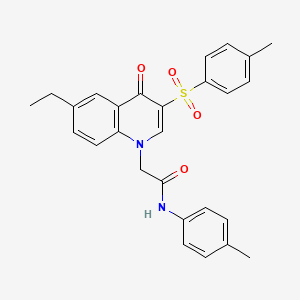
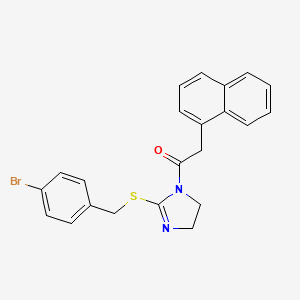
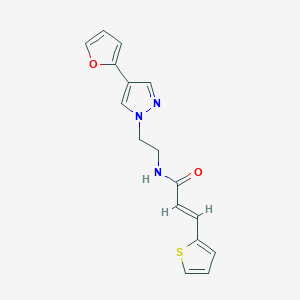


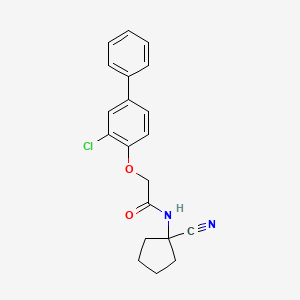

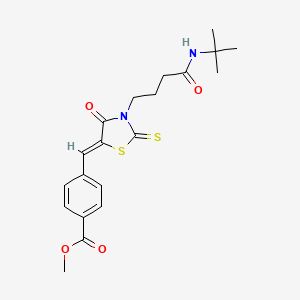


![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2881076.png)